molecular formula C13H15NO4S2 B1441343 1-Thiophen-2-YL-ethanone oxime tosylate CAS No. 893611-82-0

1-Thiophen-2-YL-ethanone oxime tosylate

Cat. No. B1441343
M. Wt: 313.4 g/mol
InChI Key: WWSOCDBPBQHGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Thiophen-2-YL-ethanone oxime tosylate” is a compound that has caught the attention of many researchers in the field of science and technology. It has a CAS number of 893611-82-0 . The IUPAC name of the compound is 2-(1-nitrosoethyl)-1H-1lambda3-thiophene .


Molecular Structure Analysis

The InChI code for “1-Thiophen-2-YL-ethanone oxime tosylate” is 1S/C6H8NOS/c1-5(7-8)6-3-2-4-9-6/h2-5,9H,1H3 . The molecular weight of the compound is 313.4 g/mol.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 142.2 . and should be stored at a temperature of 28 C .

Scientific Research Applications

Antioxidant and Antimicrobial Activities

One of the prominent applications of derivatives similar to 1-Thiophen-2-YL-ethanone oxime tosylate is in the development of novel compounds with significant antioxidant and antimicrobial properties. A study by Gopi, Sastry, and Dhanaraju (2016) synthesized novel chalcone derivatives by Claisen–Schmidt condensation reaction, demonstrating excellent antioxidant and antimicrobial activities. These compounds, due to their effective low-concentration activity, hold promise for further research and development in pharmaceutical applications (Gopi, Sastry, & Dhanaraju, 2016).

Photoinduced Oxidative Annulation

In the realm of organic synthesis, derivatives of 1-Thiophen-2-YL-ethanone have been utilized in photoinduced oxidative annulation reactions. Zhang et al. (2017) described a method for direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, leading to highly functionalized polyheterocyclic compounds. This method, free from the need for transition metals and oxidants, expands the toolbox for synthesizing complex organic structures, highlighting the versatility of thiophen-2-yl derivatives in synthetic chemistry (Zhang et al., 2017).

Anticancer Activity

The synthesis of novel compounds containing the thiophen-2-yl moiety, including tosyl derivatives, has been explored for their potential anticancer properties. Hessien, Kadah, and Marzouk (2009) worked on synthesizing novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives, showing promising anticancer activity against liver and breast cancer. This research underscores the potential of thiophen-2-yl derivatives as a basis for developing new anticancer agents (Hessien, Kadah, & Marzouk, 2009).

Anti-Osteoporosis Agents

Derivatives of 1-Thiophen-2-YL-ethanone have been evaluated for their potential in treating osteoporosis. Liu et al. (2009) synthesized and tested a series of 1-(benzo[b]thiophen-2-yl)ethanone analogues for their ability to enhance BMP-2 expression. These compounds showed a potent effect in upregulating BMP-2, suggesting their utility as novel anti-osteoporosis agents (Liu et al., 2009).

Antiproliferative Activity

Exploring the antiproliferative activity against cancer cells, Haridevamuthu et al. (2023) focused on hydroxyl-containing benzo[b]thiophene analogs, demonstrating selectivity towards laryngeal cancer cells. These findings highlight the importance of structural modifications in thiophen-2-yl derivatives for enhancing antiproliferative activity and suggest potential combinational therapy applications (Haridevamuthu et al., 2023).

Safety And Hazards

The compound is intended for R&D use only and is not advised for medicinal or household use . For more detailed safety information, a Material Safety Data Sheet (MSDS) can be referred to .

properties

IUPAC Name

4-methylbenzenesulfonic acid;N-(1-thiophen-2-ylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H7NOS/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(7-8)6-3-2-4-9-6/h2-5H,1H3,(H,8,9,10);2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSOCDBPBQHGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(=NO)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723202
Record name 4-Methylbenzene-1-sulfonic acid--N-[1-(thiophen-2-yl)ethylidene]hydroxylamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Thiophen-2-YL-ethanone oxime tosylate

CAS RN

893611-82-0
Record name 4-Methylbenzene-1-sulfonic acid--N-[1-(thiophen-2-yl)ethylidene]hydroxylamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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